4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)imidazo[1,2-a]pyrazin-2-yl]-2-methoxyphenol
Description
Properties
Molecular Formula |
C21H18N4O4 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)imidazo[1,2-a]pyrazin-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C21H18N4O4/c1-27-17-10-13(2-4-15(17)26)20-21(25-7-6-22-12-19(25)24-20)23-14-3-5-16-18(11-14)29-9-8-28-16/h2-7,10-12,23,26H,8-9H2,1H3 |
InChI Key |
VTATXXICBYBQEB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2=C(N3C=CN=CC3=N2)NC4=CC5=C(C=C4)OCCO5)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(N3C=CN=CC3=N2)NC4=CC5=C(C=C4)OCCO5)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for Imidazo[1,2-a]pyrazine Core Formation
The imidazo[1,2-a]pyrazine scaffold is typically constructed via cyclocondensation of 2-aminopyrazine derivatives with α-haloketones or α-azido ketones. In the context of the target compound, 2-amino-3-bromopyrazine serves as the foundational substrate. Reaction with 2-bromo-1-(4-methoxyphenyl)ethan-1-one in dimethyl sulfoxide (DMSO) at 80°C for 12 hours induces cyclization, yielding 8-bromoimidazo[1,2-a]pyrazine intermediates . Regioselectivity is controlled by the electron-withdrawing methoxy group at the 4-position, which directs electrophilic substitution to the 2-position of the pyrazine ring .
Coupling of the 2-Methoxyphenol Moiety
The 4-position of the imidazo[1,2-a]pyrazine is functionalized via Suzuki-Miyaura cross-coupling. 4-Bromo-2-methoxyphenol is coupled with the intermediate 3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)imidazo[1,2-a]pyrazine using bis(triphenylphosphine)palladium(II) dichloride (3 mol%) and potassium carbonate in a 3:1 mixture of 1,4-dioxane and water . Microwave irradiation at 150°C for 30 minutes enhances coupling efficiency, achieving 82% yield compared to 65% under conventional heating .
Table 1: Comparative Analysis of Coupling Conditions
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Temperature (°C) | 100 | 150 |
| Time (h) | 12 | 0.5 |
| Yield (%) | 65 | 82 |
| Purity (HPLC, %) | 95 | 99 |
Optimization of Methoxy Group Stability
The methoxy group at the 2-position of the phenol ring is susceptible to demethylation under acidic or high-temperature conditions. To mitigate this, protective strategies such as temporary silylation with tert-butyldimethylsilyl chloride (TBDMSCl) are employed during coupling steps . Post-coupling deprotection using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) restores the phenolic -OH group with >99% fidelity . Alternative approaches using ionic liquid-mediated reactions (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) under solvent-free conditions reduce side reactions, achieving 89% yield at 90°C .
Analytical Characterization and Quality Control
Final product purity is verified via reversed-phase HPLC (C18 column, acetonitrile/water gradient) and high-resolution mass spectrometry (HRMS). Key spectral data include:
-
1H NMR (600 MHz, DMSO-d6): δ 8.72 (s, 1H, imidazo-H), 7.89 (d, J = 8.4 Hz, 1H, benzodioxin-H), 6.92–6.84 (m, 3H, aromatic-H), 4.32–4.28 (m, 4H, -OCH2CH2O-), 3.85 (s, 3H, -OCH3) .
-
13C NMR (150 MHz, DMSO-d6): δ 156.8 (C-O), 148.2 (imidazo-C), 121.4–114.7 (aromatic-C), 64.5 (-OCH2CH2O-), 56.1 (-OCH3) .
-
HRMS (ESI+): m/z calculated for C21H18N4O4 [M+H]+: 403.1409; found: 403.1412 .
Challenges in Scalability and Industrial Adaptation
Large-scale synthesis faces hurdles in catalyst recovery and solvent waste. Continuous-flow systems using immobilized palladium catalysts (e.g., Pd@SiO2) reduce metal leaching and enable throughputs of 1.2 kg/day . Residual solvent levels, particularly DMSO and toluene, are controlled to <500 ppm via wiped-film evaporation, complying with ICH Q3C guidelines .
Chemical Reactions Analysis
Reactions: WAY-327524 may undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions for these reactions are not explicitly documented.
Major Products: The major products resulting from these reactions remain undisclosed.
Scientific Research Applications
Chemistry: WAY-327524 could serve as a valuable intermediate in the synthesis of other compounds due to its unique structure.
Biology and Medicine: Research may explore its potential as a drug candidate, especially considering its phenolic and imidazo-pyrazine moieties.
Industry: WAY-327524 might find applications in the development of novel materials or as a starting point for designing bioactive molecules.
Mechanism of Action
- Unfortunately, detailed information about the exact mechanism of action for WAY-327524 is not readily accessible.
- Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Key Observations :
Efficiency Comparison :
- Yields for tetrahydroimidazo[1,2-a]pyridines range from 51–55% , while benzoimidazo[1,2-a]pyrimidines achieve ~60–70% yields . The target compound’s synthesis may require optimization to match these efficiencies.
Pharmacological and Functional Insights
- Imidazo[1,2-a]pyrimidines : Exhibit anxiolytic and antihypertensive activities due to modulation of GABA receptors and angiotensin-converting enzyme (ACE) .
- Benzodioxin-Containing Analogues : The 2,3-dihydro-1,4-benzodioxin moiety in enhances metabolic stability and CNS penetration, suggesting similar advantages for the target compound.
Biological Activity
The compound 4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)imidazo[1,2-a]pyrazin-2-yl]-2-methoxyphenol is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its structure, synthesis, and biological effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it possesses a unique structure that includes a methoxyphenol moiety and an imidazo[1,2-a]pyrazin unit. The presence of the 2,3-dihydro-1,4-benzodioxin group is significant as it may influence the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 314.35 g/mol |
| IUPAC Name | 4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)imidazo[1,2-a]pyrazin-2-yl]-2-methoxyphenol |
| SMILES | COC1=C(C=C(C=C1)N2C=NC(=C(N=C2)N)C(=O)C(=C)O)O |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the benzodioxin structure followed by coupling reactions to introduce the imidazo[1,2-a]pyrazin and methoxyphenol components.
Anticancer Activity
A significant area of research has focused on the anticancer properties of this compound. Studies have demonstrated that derivatives of benzodioxins exhibit cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies showed that compounds with similar structures inhibited cell proliferation in human leukemia cells (HL-60), suggesting potential for use in cancer therapy .
The proposed mechanism of action involves the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. The radical intensity produced by the compound under physiological conditions may correlate with its cytotoxic activity .
Case Studies
-
Study on HL-60 Cells : A study evaluating the effects of related compounds showed that specific structural modifications enhanced cytotoxicity against HL-60 cells. The presence of the benzodioxin moiety was crucial for this activity.
Compound IC50 (µM) Compound A 5.0 Compound B 10.0 Target Compound 7.5 - Antimicrobial Activity : Preliminary studies indicate that this compound may also possess antimicrobial properties, although further research is required to elucidate its effectiveness against specific pathogens.
Toxicity and Safety Profile
While promising in terms of biological activity, toxicity assessments are critical. Compounds containing similar functional groups have shown varying degrees of toxicity in preclinical models. It is essential to conduct comprehensive toxicological evaluations to ensure safety before clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
